2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
Description
2-(6-Methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 6-methylpyridin-2-yl group at position 2 and a pyridin-4-amine moiety at position 3. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C19H15N5 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-13-4-2-6-16(22-13)18-12-17(23-14-7-10-20-11-8-14)15-5-3-9-21-19(15)24-18/h2-12H,1H3,(H,20,21,23,24) |
InChI Key |
BDVCEGHVGOQOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus is typically synthesized via cyclization reactions involving aminopyridine derivatives and appropriate carbonyl or activated methylene compounds. Although the literature primarily covers 1,5-naphthyridines, analogous strategies apply to 1,8-naphthyridines with modifications.
- Condensation of 2-aminopyridines with β-dicarbonyl compounds or equivalents: This approach involves nucleophilic attack of the amino group on activated carbonyls, followed by cyclization and aromatization steps.
- Thermal cyclization of enamine intermediates: Enaminones derived from substituted pyridines can undergo intramolecular cyclization under heat to form the fused heterocyclic ring.
A representative synthetic scheme (adapted from related 1,5-naphthyridine syntheses) involves:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 6-methyl-2-aminopyridine + β-dicarbonyl compound | Acidic or basic catalysis, reflux | Enaminone intermediate |
| 2 | Enaminone intermediate | Thermal cyclization (e.g., 180–220 °C) | 1,8-naphthyridine core |
Installation of the 2-(6-methylpyridin-2-yl) Substituent
The 6-methylpyridin-2-yl group at position 2 can be introduced via:
- Cross-coupling reactions: Palladium-catalyzed Suzuki or Buchwald–Hartwig couplings between halogenated 1,8-naphthyridine intermediates and 6-methylpyridin-2-yl boronic acids or amines.
- Direct condensation: Using 6-methyl-2-aminopyridine as a building block in the initial cyclization step to incorporate the substituent during ring formation.
Representative Synthetic Procedure
A general synthetic route based on literature analogs (notably from pyrimidine and naphthyridine derivatives) is as follows:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of enaminone intermediate | Condensation of 6-methyl-2-aminopyridine with acetylacetone or similar β-dicarbonyl under reflux | 70–85 | Purification by column chromatography |
| 2 | Cyclization to 1,8-naphthyridine | Heating enaminone intermediate at 180–220 °C in diphenyl ether or Dowtherm A | 60–75 | Intramolecular cyclization and aromatization |
| 3 | Halogenation at position 4 | Treatment with N-chlorosuccinimide (NCS) or similar halogenating agents | 80–90 | Selective chlorination |
| 4 | Buchwald–Hartwig amination with 4-aminopyridine | Pd catalyst, ligand, base (e.g., NaOtBu), solvent (toluene), 80–100 °C | 50–70 | Coupling to install N-pyridin-4-yl amine |
Data Tables Summarizing Key Preparation Parameters
Mechanistic Insights and Optimization Strategies
- Enaminone formation proceeds via nucleophilic attack of the amino group on the β-dicarbonyl compound, forming an intermediate that tautomerizes to the enaminone.
- Cyclization involves intramolecular nucleophilic attack of the enamine nitrogen on the carbonyl carbon, followed by dehydration and aromatization to form the fused ring.
- Halogenation is regioselective at the 4-position due to electronic effects and steric accessibility.
- Buchwald–Hartwig amination benefits from careful ligand and base selection to enhance coupling efficiency and reduce side reactions.
Optimization of reaction times, temperatures, and catalyst loadings can improve yields and purity. Microwave-assisted heating has been reported to accelerate cyclization steps in related systems.
Chemical Reactions Analysis
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels–Alder reaction can lead to the formation of carboxylic acid intermediates .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, the introduction of specific substituents in the naphthyridine framework can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit tumor growth has been linked to its interaction with DNA and RNA synthesis pathways .
- Antimicrobial Properties
-
Enzyme Inhibition
- Research indicates that this compound can act as an inhibitor for specific enzymes involved in disease progression, such as those related to cancer metastasis and inflammatory responses. For example, the inhibition of glutamine synthetase has been noted, which is crucial for cellular metabolism in cancer cells .
Case Study 1: Anticancer Efficacy
A study involving a series of naphthyridine derivatives demonstrated that modifications at the pyridine rings led to enhanced antiproliferative activity against human cancer cell lines. The compound was tested alongside known chemotherapeutics, showing synergistic effects that may improve treatment outcomes .
Case Study 2: Antimicrobial Activity
In a comparative analysis of several pyridinyl derivatives, the compound displayed significant activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting multidrug-resistant pathogens .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its role as a kinase inhibitor. It interferes with the activity of protein kinase C and receptor protein serine/threonine kinase, which are involved in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Research Implications
The structural uniqueness of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine positions it as a candidate for kinase or phosphodiesterase inhibition, akin to MK-8189 .
Limitations : Direct biological data for the target compound are absent in the provided evidence; inferences rely on structural analogs. Further studies should prioritize synthesis optimization (e.g., via Pd-catalyzed coupling as in ) and in vitro screening.
Biological Activity
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H15N5
- Molecular Weight : 313.4 g/mol
- CAS Number : 733806-89-8
The structure of the compound features a naphthyridine core, which is known for its ability to interact with various biological targets, including kinases and receptors.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant inhibitory activity against various cancer cell lines. For instance, a study reported an IC50 value of 9.8 nM against MET (a receptor tyrosine kinase) . The compound's ability to inhibit MET suggests a potential role in targeting tumor growth and metastasis.
Kinase Inhibition
The compound has been identified as a promising inhibitor for several kinases. Its structural optimization led to derivatives with enhanced potency and selectivity. For example, a derivative exhibited an IC50 of 7.1 nM against VEGFR-2, showcasing its potential in cancer therapy targeting angiogenesis .
Selectivity and Pharmacokinetics
Pharmacokinetic studies indicate that certain derivatives of this compound possess favorable drug-likeness properties. One derivative demonstrated improved bioavailability (F = 57.7%) and low clearance (CL = 0.02 L/h/kg), which are critical factors for effective therapeutic agents .
Study on MET Inhibition
A systematic evaluation of the compound's derivatives highlighted their activity against MET, with one derivative showing comparable potency to established MET inhibitors while exhibiting better pharmacokinetic profiles . This suggests that structural modifications can significantly enhance the biological activity of naphthyridine-based compounds.
Structural Analysis
Crystallographic studies revealed important insights into the molecular conformation of the compound. The dihedral angles between rings indicate non-planarity, which may influence its interaction with biological targets . Such structural details are essential for understanding how modifications can affect activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H15N5 |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 733806-89-8 |
| Antitumor Activity (IC50) | 9.8 nM (against MET) |
| VEGFR-2 Selectivity | 3226-fold |
| Bioavailability (F) | 57.7% |
| Clearance (CL) | 0.02 L/h/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
